(2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,4-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities in various biological assays.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Chalcones have been studied for their ability to inhibit enzymes, modulate signaling pathways, and interact with cellular targets.
Industry
Industrially, the compound might be used in the development of new materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate signaling pathways, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the dimethoxyphenyl group.
(2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the dichlorophenyl group.
(2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Has a single methoxy group instead of two.
Uniqueness
The presence of both dichlorophenyl and dimethoxyphenyl groups in (2E)-1-(2,4-dichlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-en-1-one may confer unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-12-4-6-15(17(10-12)23-2)20-8-7-16(21)13-5-3-11(18)9-14(13)19/h3-10,20H,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVWVSXTZJMIT-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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